Superior CYP2A6 Inhibitory Potency Compared to Methoxsalen in Human Liver Microsomes
6-Ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one exhibits an IC50 of 50 nM (0.05 µM) for CYP2A6 inhibition in human liver microsomes, which is approximately 25-fold more potent than methoxsalen (IC50 = 1.27 µM) under comparable assay conditions [1][2]. This enhanced potency is observed despite the presence of a C4 phenyl group, which in related coumarins typically reduces CYP2A6 inhibitory activity [3].
| Evidence Dimension | CYP2A6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM (0.05 µM) |
| Comparator Or Baseline | Methoxsalen: IC50 = 1.27 µM |
| Quantified Difference | 25.4-fold lower IC50 (higher potency) |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 30 min preincubation for target compound; standard assay for methoxsalen |
Why This Matters
This ~25-fold potency advantage makes 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one a superior tool compound for CYP2A6 inhibition studies, enabling lower effective concentrations and potentially reducing off-target effects in cellular or in vivo models.
- [1] BindingDB. BDBM50358746 (CHEMBL596015). Affinity Data: IC50 50 nM for CYP2A6 inhibition. View Source
- [2] Oda K, Yamaguchi Y, Akimoto I, et al. Synthetic Models Related to Methoxalen – CYP2A6 Interactions. Dimethoxybenzofuran Derivatives as Potent and Selective Inhibitors of CYP2A6. Heterocycles. 2013;87(8):1727. doi:10.3987/com-13-12744 View Source
- [3] Qi X, Dou T, Wang Z, et al. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. Eur J Pharm Sci. 2019;136:104944. doi:10.1016/j.ejps.2019.05.022 View Source
